(4-Bromothiophen-2-yl)(2-(trifluoromethyl)piperidin-1-yl)methanone
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Overview
Description
(4-Bromothiophen-2-yl)(2-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound featuring a brominated thiophene ring and a trifluoromethyl-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiophen-2-yl)(2-(trifluoromethyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using (2-(trifluoromethyl)piperidin-1-yl)methanone as the acylating agent. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Substitution: The bromine atom on the thiophene ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, (4-Bromothiophen-2-yl)(2-(trifluoromethyl)piperidin-1-yl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug development.
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers, due to its electron-rich thiophene ring and electron-withdrawing trifluoromethyl group.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)(2-(trifluoromethyl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
(4-Bromothiophen-2-yl)(2-methylpiperidin-1-yl)methanone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(4-Chlorothiophen-2-yl)(2-(trifluoromethyl)piperidin-1-yl)methanone: Chlorine substituent instead of bromine, which can affect reactivity and interaction with biological targets.
(4-Bromothiophen-2-yl)(2-(trifluoromethyl)pyrrolidin-1-yl)methanone: Pyrrolidine ring instead of piperidine, leading to variations in steric and electronic properties.
Uniqueness: The presence of both the brominated thiophene ring and the trifluoromethyl-substituted piperidine moiety in (4-Bromothiophen-2-yl)(2-(trifluoromethyl)piperidin-1-yl)methanone makes it unique. The combination of these functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NOS/c12-7-5-8(18-6-7)10(17)16-4-2-1-3-9(16)11(13,14)15/h5-6,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZFURSVHUGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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